molecular formula K3N6O12Rh-3 B106653 Potassium hexanitrorhodate(III) CAS No. 17712-66-2

Potassium hexanitrorhodate(III)

Katalognummer B106653
CAS-Nummer: 17712-66-2
Molekulargewicht: 496.23 g/mol
InChI-Schlüssel: RKFOKQCKJHAAHS-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium hexanitrorhodate(III) is a chemical compound with the molecular formula K3N6O12Rh . It has an average mass of 496.233 Da and a monoisotopic mass of 495.754059 Da .


Molecular Structure Analysis

Potassium hexanitrorhodate(III) has a molecular formula of K3N6O12Rh . The compound’s structure is complex, with potassium, rhodium, and nitrite ions playing key roles .


Physical And Chemical Properties Analysis

Potassium hexanitrorhodate(III) has a molecular weight of 496.23 g/mol . It has a complexity of 97.2 and a formal charge of -3 . It also has a topological polar surface area of 315 Ų .

Wissenschaftliche Forschungsanwendungen

    Medical Field: Bartter Syndrome

    • Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Bartter syndrome, a group of kidney disorders that cause an imbalance of potassium, sodium, chloride, and related molecules in the body .
    • Results or Outcomes : The disorder can cause polyhydramnios, which is an increased volume of fluid surrounding the fetus (amniotic fluid). This increases the risk of premature birth .

    Industrial Field: Chemical Applications

    • Summary of Application : Potassium hexanitrorhodate(III) is frequently used in industrial and chemical applications .

    Medical Field: Familial Hyperaldosteronism Type III

    • Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Familial Hyperaldosteronism Type III, a form of hyperaldosteronism characterized by hypertension secondary to massive adrenal mineralocorticoid production .
    • Results or Outcomes : The disorder is characterized by hypertension and elevated aldosteronism levels .

    Chemical Field: Reactions with Potassium Hydrogen Difluoride

    • Summary of Application : Potassium hexanitrorhodate(III) has been studied in reactions with potassium hydrogen difluoride .
    • Results or Outcomes : The outcomes of these reactions are not provided in the source .

    Medical Field: Glucocorticoid-Remediable Aldosteronism

    • Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of glucocorticoid-remediable aldosteronism (GRA), a form of hyperaldosteronism characterized by childhood hypertension, elevated aldosteronism levels, and high levels of the hybrid steroids 18-oxocortisol and 18-hydroxycortisol .
    • Results or Outcomes : Hypertension and aldosteronism in GRA are not reversed by administration of exogenous glucocorticoids and patients require adrenalectomy to control hypertension .

    Chemical Field: Reactions with Potassium Hydrogen Difluoride

    • Summary of Application : Potassium hexanitrorhodate(III) has been studied in reactions with potassium hydrogen difluoride .
    • Results or Outcomes : The outcomes of these reactions are not provided in the source .

Safety And Hazards

Potassium hexanitrorhodate(III) can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection when handling this compound .

Zukünftige Richtungen

While specific future directions for Potassium hexanitrorhodate(III) are not mentioned in the available resources, one study suggests that increasing potassium intake is a priority intervention to reduce non-communicable diseases . This could potentially open up new avenues for research into potassium compounds like Potassium hexanitrorhodate(III).

Eigenschaften

IUPAC Name

tripotassium;rhodium;hexanitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOKQCKJHAAHS-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3N6O12Rh-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium hexanitrorhodate(III)

CAS RN

17712-66-2
Record name Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripotassium hexakis(nitrito-N)rhodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
RD Peacock - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
THE preparation of fluorine compounds of the platinum metals has, with few exceptions, required the use, directly or indirectly, of elementary fluorine. Meyer and Kienitz (2. anorg. Ckm., …
Number of citations: 6 pubs.rsc.org
J Li, H Chen, H Lin, H Lin - Journal of Photochemistry and Photobiology B …, 2009 - Elsevier
A sensitive colorimetric sensor (1) based on 4,5-dinitrobenzene-1,2-diamine was designed and synthesized. Binding of anions such as AcO − , F − and H 2 PO 4 - results in a notable …
Number of citations: 17 www.sciencedirect.com
GW Cheeseman - J. Chem. Soc, 1955
Number of citations: 16

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.